molecular formula C10H18N2O B12446626 5-(3-Hydroxypiperidin-1-YL)pentanenitrile

5-(3-Hydroxypiperidin-1-YL)pentanenitrile

Katalognummer: B12446626
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: FDDIHEYRIUXOSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Hydroxypiperidin-1-YL)pentanenitrile is an organic compound with the molecular formula C10H18N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Vorbereitungsmethoden

The synthesis of 5-(3-Hydroxypiperidin-1-YL)pentanenitrile typically involves the reaction of piperidine derivatives with nitriles. One common method involves the use of 3-hydroxypiperidine and pentanenitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

5-(3-Hydroxypiperidin-1-YL)pentanenitrile can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(3-Hydroxypiperidin-1-YL)pentanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(3-Hydroxypiperidin-1-YL)pentanenitrile involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Vergleich Mit ähnlichen Verbindungen

5-(3-Hydroxypiperidin-1-YL)pentanenitrile can be compared with other piperidine derivatives, such as:

    4-Hydroxypiperidine: Similar in structure but with the hydroxyl group at a different position, affecting its reactivity and applications.

    3-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    N-Methylpiperidine:

This compound’s unique combination of a hydroxyl group and a nitrile group makes it particularly valuable in synthetic chemistry and medicinal research.

Eigenschaften

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

5-(3-hydroxypiperidin-1-yl)pentanenitrile

InChI

InChI=1S/C10H18N2O/c11-6-2-1-3-7-12-8-4-5-10(13)9-12/h10,13H,1-5,7-9H2

InChI-Schlüssel

FDDIHEYRIUXOSP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)CCCCC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.